

# Oral SERDs in ER+/HER2- Breast Cancer: A Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Lsz-102 |           |
| Cat. No.:            | B608664 | Get Quote |

A new class of oral therapies, Selective Estrogen Receptor Degraders (SERDs), is reshaping the treatment landscape for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This guide provides a comparative analysis of key oral SERDs based on meta-analyses and pivotal clinical trial data, designed for researchers, scientists, and drug development professionals.

#### **Comparative Efficacy of Oral SERDs**

Oral SERDs have demonstrated a significant progression-free survival (PFS) benefit compared to standard-of-care (SOC) endocrine therapy, particularly in patients with ESR1 mutations. A meta-analysis of four major clinical trials (ACELERA, AMEERA-3, EMERALD, and SERENA-2), encompassing 1,290 patients, showed a pooled hazard ratio (HR) for PFS of 0.75 in favor of oral SERDs. This benefit was most pronounced in patients with ESR1 mutations (HR: 0.58), a key mechanism of resistance to traditional endocrine therapies. The oral SERD regimen is also beneficial after progression on CDK4/6 inhibitors combined with endocrine therapy.

The following tables summarize the efficacy and safety data from the pivotal trials of four prominent oral SERDs: elacestrant, camizestrant, imlunestrant, and giredestrant.

## Table 1: Comparative Efficacy of Oral SERDs in Clinical Trials



| Drug (Trial)                                       | Patient<br>Population                              | Treatment<br>Arms                         | Median PFS<br>(months)           | Hazard<br>Ratio (95%<br>CI) | Overall<br>Survival<br>(OS)         |
|----------------------------------------------------|----------------------------------------------------|-------------------------------------------|----------------------------------|-----------------------------|-------------------------------------|
| Elacestrant<br>(EMERALD)                           | ER+/HER2-<br>mBC, prior<br>CDK4/6i                 | Elacestrant<br>vs. SOC                    | 2.8 vs. 1.9<br>(Overall)         | 0.70 (0.55-<br>0.88)        | Trend<br>favoring<br>elacestrant[1] |
| 3.8 vs. 1.9<br>(ESR1-<br>mutant)                   | 0.55 (0.39-<br>0.77)[2]                            |                                           |                                  |                             |                                     |
| Camizestrant<br>(SERENA-2)                         | ER+/HER2-<br>advanced<br>BC,<br>postmenopau<br>sal | Camizestrant<br>(75mg) vs.<br>Fulvestrant | 7.2 vs. 3.7                      | 0.58 (0.42-<br>0.82)        | Data not<br>mature                  |
| Camizestrant<br>(150mg) vs.<br>Fulvestrant         | 7.7 vs. 3.7                                        | 0.67 (0.46-<br>0.89)[3]                   |                                  |                             |                                     |
| Imlunestrant<br>(EMBER-3)                          | ER+/HER2-<br>advanced<br>BC, prior Al              | Imlunestrant<br>vs. SOC                   | 5.5 vs. 3.8<br>(ESR1-<br>mutant) | 0.62 (0.46-<br>0.82)        | Data not<br>mature[4]               |
| Imlunestrant + Abemaciclib vs. Imlunestrant        | 9.4 vs. 5.5<br>(Overall)                           | 0.57 (0.44-<br>0.73)[4]                   |                                  |                             |                                     |
| Giredestrant<br>(acelERA)                          | ER+/HER2-<br>advanced<br>BC, pre-<br>treated       | Giredestrant<br>vs. SOC                   | 5.6 vs. 5.4<br>(Overall)         | 0.81 (0.60-<br>1.10)        | Data not<br>mature[5]               |
| 5.3 vs. 7.2<br>(ESR1-<br>mutant vs.<br>non-mutant) | 0.60 (0.35-<br>1.03) in<br>ESR1-mutant             |                                           |                                  |                             |                                     |



\*SOC: Standard of Care (Investigator's choice of fulvestrant or an aromatase inhibitor) \*AI: Aromatase Inhibitor \*PFS: Progression-Free Survival \*CI: Confidence Interval

**Table 2: Comparative Safety of Oral SERDs (Most** 

**Common Adverse Events**)

|                                 | LAUVEISE                 |                                       |                           |                           |                                 |
|---------------------------------|--------------------------|---------------------------------------|---------------------------|---------------------------|---------------------------------|
| Adverse<br>Event (Any<br>Grade) | Elacestrant<br>(EMERALD) | Camizestran<br>t (SERENA-<br>2, 75mg) | Imlunestrant<br>(EMBER-3) | Giredestrant<br>(acelERA) | Standard of<br>Care<br>(Pooled) |
| Nausea                          | 35.0%[6]                 | -                                     | 17%[1]                    | -                         | ~19%[6]                         |
| Musculoskele<br>tal Pain        | 41%[7]                   | -                                     | -                         | -                         | ~39%[7]                         |
| Fatigue                         | 26%[7]                   | -                                     | 23%[1]                    | -                         | ~27%[7]                         |
| Diarrhea                        | -                        | -                                     | 21%[1]                    | -                         | ~12%[1]                         |
| Photopsia                       | Not reported             | 12.2%[8]                              | Not reported              | Not reported              | Not reported                    |
| Bradycardia                     | Not reported             | 5.4%[5]                               | 2%[1]                     | -                         | Not reported                    |

### **Experimental Protocols**

The clinical trials for these oral SERDs followed rigorous protocols to ensure patient safety and data integrity. Below are summaries of the key methodologies for the pivotal trials.

#### **EMERALD (Elacestrant)**

- Design: Phase 3, randomized, open-label, active-controlled trial.[9]
- Inclusion Criteria: Men and postmenopausal women with ER+/HER2- advanced or metastatic breast cancer; progression on one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[10]
- Exclusion Criteria: Symptomatic visceral metastatic disease; history of certain cardiovascular events.[10]



• Endpoints: Primary endpoints were PFS in the overall population and in patients with ESR1 mutations. Secondary endpoints included overall survival, objective response rate, and duration of response.[11]

### **SERENA-2 (Camizestrant)**

- Design: Phase 2, randomized, open-label, parallel-group, multicenter trial.[12]
- Inclusion Criteria: Postmenopausal women with ER+/HER2- advanced breast cancer; disease recurrence or progression on at least one line of endocrine therapy in the advanced setting.[13]
- Exclusion Criteria: Prior treatment with fulvestrant or other oral SERDs.[14]
- Endpoints: Primary endpoint was investigator-assessed PFS. Secondary endpoints included objective response rate, clinical benefit rate at 24 weeks, overall survival, and safety.[15]

#### **EMBER-3 (Imlunestrant)**

- Design: Phase 3, randomized, open-label study.
- Inclusion Criteria: Patients with ER+/HER2- locally advanced or metastatic breast cancer;
   disease progression on or after an aromatase inhibitor alone or with a CDK4/6 inhibitor.[16]
- Exclusion Criteria: Prior treatment with chemotherapy (except for neoadjuvant/adjuvant), fulvestrant, or any investigational ER-directed therapy.[16]
- Endpoints: Primary endpoints were investigator-assessed PFS of imlunestrant vs. SOC in patients with ESR1 mutations and in all patients, and imlunestrant plus abemaciclib vs. imlunestrant in all patients.

#### acelERA (Giredestrant)

- Design: Phase 2, randomized, open-label, multicenter study.
- Inclusion Criteria: Patients with ER+/HER2- advanced breast cancer previously treated with one or two lines of systemic therapy.



- Exclusion Criteria: Not detailed in the provided search results.
- Endpoints: The primary endpoint was investigator-assessed PFS. The study did not meet its primary endpoint of improving PFS.[2]

#### pionERA (Giredestrant)

- Design: Phase 3, randomized, open-label, multicenter study.[17]
- Inclusion Criteria: Men and women with ER+/HER2- advanced breast cancer with resistance to prior adjuvant endocrine therapy.[17]
- Exclusion Criteria: Prior systemic therapy for advanced breast cancer; prior treatment with another SERD.[17]
- Endpoints: Co-primary endpoints are investigator-assessed PFS in the ESR1-mutant subgroup and in the full analysis set.[18]

## Visualizations Signaling Pathway

Oral SERDs act by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking downstream signaling that promotes tumor growth. The diagram below illustrates this mechanism within the estrogen receptor signaling pathway.

Caption: Mechanism of action of oral SERDs in the estrogen receptor signaling pathway.

#### **Experimental Workflow**

The typical workflow for the pivotal clinical trials discussed in this guide is outlined below. This process ensures a systematic evaluation of the efficacy and safety of new oral SERDs.





Click to download full resolution via product page

Caption: Generalized workflow of a pivotal Phase 3 clinical trial for oral SERDs.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Imlunestrant Alone and Combined With Abemaciclib Effective in ESR1-Mutated Breast Cancer The ASCO Post [ascopost.com]
- 2. Roche's oral SERD giredestrant fails breast cancer trial | pharmaphorum [pharmaphorum.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety of Imlunestrant in ER-Positive, HER2-Negative Advanced Breast Cancer: EMBER-3 Trial Results - Conference Correspondent [conference-correspondent.com]
- 5. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Elacestrant for ER-Positive, HER2-Negative, ESR1-Mutated Advanced or Metastatic Breast Cancer The ASCO Post [ascopost.com]
- 8. Camizestrant Improves Progression-Free Survival in Advanced Breast Cancer The ASCO Post [ascopost.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine
   Therapy for Estrogen Receptor—Positive, Human Epidermal Growth Factor Receptor 2—
   Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial
   - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Selective Estrogen Receptor Degraders in Advanced Breast Cancer Use of Elacestrant in the Phase III EMERALD Trial - The ASCO Post [ascopost.com]
- 12. Camizestrant significantly delayed disease progression in advanced ER-positive breast cancer, adding at least 3.5 months benefit versus Faslodex [astrazeneca.com]
- 13. Camizestrant, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. m.youtube.com [m.youtube.com]
- 15. vjoncology.com [vjoncology.com]
- 16. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 17. pionERA Trial Clinical trial Breast Cancer Foundation NZ [breastcancerfoundation.org.nz]
- 18. Giredestrant Phase III in breast cancer (pionERA BC) | Genentech [genentech-medinfo.com]
- To cite this document: BenchChem. [Oral SERDs in ER+/HER2- Breast Cancer: A Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608664#meta-analysis-of-clinical-trials-involving-oral-serds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com